Cas no 928-94-9 (cis-2-Hexen-1-ol)

cis-2-Hexen-1-ol structure
cis-2-Hexen-1-ol structure
상품 이름:cis-2-Hexen-1-ol
CAS 번호:928-94-9
MF:C6H12O
메가와트:100.158882141113
MDL:MFCD00063209
CID:83212
PubChem ID:87571117

cis-2-Hexen-1-ol 화학적 및 물리적 성질

이름 및 식별자

    • cis-hex-2-en-1-ol
    • cis-2-Hexen-1-ol
    • (Z)-2-Hexen-1-ol
    • cis-1-Hydroxy-2-hexene
    • (Z)-2-Hexenol
    • cis-2-Hexenol
    • cis-beta,gamma-Hexenol
    • (2Z)-2-Hexen-1-ol (ACI)
    • 2-Hexen-1-ol, (Z)- (8CI)
    • (Z)-1-Hydroxy-2-hexene
    • cis-β,γ-Hexenol
    • trans-2-Hexenol
    • 2-hexenol
    • 2-Hexen-1-ol
    • 3-propylallyl alcohol
    • hex-2-en-1-ol
    • MDL: MFCD00063209
    • 인치: 1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4-
    • InChIKey: ZCHHRLHTBGRGOT-PLNGDYQASA-N
    • 미소: C(=C/CO)/CCC
    • BRN: 1719708

계산된 속성

  • 정밀분자량: 100.088815g/mol
  • 표면전하: 0
  • XLogP3: 1.4
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 회전 가능한 화학 키 수량: 3
  • 동위원소 질량: 100.088815g/mol
  • 단일 동위원소 질량: 100.088815g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 20.2Ų
  • 중원자 수량: 7
  • 복잡도: 48.1
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 표면전하: 0

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 0.847 g/mL at 25 °C(lit.)
  • 융해점: 59.63°C
  • 비등점: 166 °C(lit.)
  • 플래시 포인트: 화씨 온도: 138.2°f
    섭씨: 59 ° c
  • 굴절률: n20/D 1.441(lit.)
  • 용해도: 미용성(14g/l)(25ºC),
  • 안정성: Stable. Flammable. Incompatible with strong oxidizing agents, strong acids.
  • PSA: 20.23000
  • LogP: 1.33500
  • FEMA: 3924 | (Z)-2-HEXEN-1-OL
  • 용해성: 미확정

cis-2-Hexen-1-ol 보안 정보

cis-2-Hexen-1-ol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
eNovation Chemicals LLC
K83056-5ml
CIS-2-HEXEN-1-OL
928-94-9 97%
5ml
$200 2023-09-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A13734-25g
cis-2-Hexen-1-ol, 94%, remainder mainly trans isomer
928-94-9 94%
25g
¥1774.00 2023-04-19
abcr
AB117032-25 g
cis-2-Hexen-1-ol, 90%; .
928-94-9 90%
25 g
€165.00 2023-07-20
TRC
H293635-10g
cis-2-Hexen-1-ol
928-94-9
10g
$ 138.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153482-5ml
cis-2-Hexen-1-ol
928-94-9 >93.0%(GC)
5ml
¥391.90 2023-09-03
SHENG KE LU SI SHENG WU JI SHU
sc-239562-5 g
cis-2-Hexen-1-ol,
928-94-9 ≥94%
5g
¥308.00 2023-07-10
Cooke Chemical
T9122430-25mL
cis-2-Hexen-1-ol
928-94-9 >93.0%(GC)
25ml
RMB 920.00 2023-09-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H0751-5ml
cis-2-Hexen-1-ol
928-94-9 >93.0%(GC)
5ml
¥350.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H0751-25ml
cis-2-Hexen-1-ol
928-94-9 92.0%(GC)
25ml
¥1150.0 2022-06-10
TRC
H293635-1g
cis-2-Hexen-1-ol
928-94-9
1g
$ 58.00 2023-09-07

cis-2-Hexen-1-ol 합성 방법

합성회로 1

반응 조건
1.1 Solvents: Diethyl ether
참조
Partial reduction of the double bond in 2-hexenoic acid by lithium aluminum hydride
Freedman, Robert W.; Becker, Ernest I., Journal of the American Chemical Society, 1951, 73, 2366-7

합성회로 2

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Silver Solvents: Ethanol ;  5.5 h, rt
참조
Design of Core-Pd/Shell-Ag Nanocomposite Catalyst for Selective Semihydrogenation of Alkynes
Mitsudome, Takato; Urayama, Teppei; Yamazaki, Kenji; Maehara, Yosuke; Yamasaki, Jun; et al, ACS Catalysis, 2016, 6(2), 666-670

합성회로 3

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  -78 °C; -78 °C → rt; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  15 min, 0 °C
참조
Remote Stereocenter through Amide-Directed, Rhodium-Catalyzed Enantioselective Hydroboration of Unactivated Internal Alkenes
Zhao, Wei; Chen, Ke-Zhi; Li, An-Zhen; Li, Bi-Jie, Journal of the American Chemical Society, 2022, 144(29), 13071-13078

합성회로 4

반응 조건
1.1 Reagents: Hydrogen Catalysts: Dimethyl sulfoxide ,  Palladium Solvents: Hexane ;  210 min, 1 atm, 40 °C
참조
Highly efficient Pd/SiO2-dimethyl sulfoxide catalyst system for selective semi-hydrogenation of alkynes
Takahashi, Yusuke; Hashimoto, Norifumi; Hara, Takayoshi; Shimazu, Shogo; Mitsudome, Takato; et al, Chemistry Letters, 2011, 40(4), 405-407

합성회로 5

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
참조
Enantiocontrolled Synthesis of Polychlorinated Hydrocarbon Motifs: A Nucleophilic Multiple Chlorination Process Revisited
Yoshimitsu, Takehiko; Fukumoto, Naoya; Tanaka, Tetsuaki, Journal of Organic Chemistry, 2009, 74(2), 696-702

합성회로 6

반응 조건
1.1 Reagents: Sodium borohydride Catalysts: Nickel acetate Solvents: Methanol ;  0 °C
1.2 Reagents: Ethylenediamine ;  15 min, 0 °C
1.3 Reagents: Hydrogen ;  4 h, rt
참조
Construction of Chemical Libraries of Volatile Compounds by Combinatorial Synthesis of Homologous Mixtures: Alk-4-en-1-ols, Alk-4-enals and Methyl Alk-4-enoates
Perrin, Coline; Baldovini, Nicolas, Chemistry & Biodiversity, 2023, 20(2),

합성회로 7

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ;  1 h, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  neutralized, -78 °C
참조
Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies
Dampalla, Chamandi S. ; Nguyen, Harry Nhat; Rathnayake, Athri D. ; Kim, Yunjeong; Perera, Krishani Dinali ; et al, ACS Pharmacology & Translational Science, 2023, 6(1), 181-194

합성회로 8

반응 조건
1.1 Catalysts: Copper ,  Titania (copper-modified) Solvents: Isopropanol ;  3 h, 298 K
참조
Copper-Modified Titanium Dioxide: A Simple Photocatalyst for the Chemoselective and Diastereoselective Hydrogenation of Alkynes to Alkenes under Additive-Free Conditions
Kominami, Hiroshi; Higa, Megumi; Nojima, Taketo; Ito, Tomohiko; Nakanishi, Kousuke; et al, ChemCatChem, 2016, 8(12), 2019-2022

합성회로 9

반응 조건
1.1 Reagents: Formic acid Catalysts: Quinuclidine ,  Gold (amino-functionalized silica-supported) Solvents: Acetone ;  15 h, 60 °C
참조
Gold-amine cooperative catalysis for reductions and reductive aminations using formic acid as hydrogen source
Fiorio, Jhonatan L. ; Araujo, Thaylan P.; Barbosa, Eduardo C. M.; Quiroz, Jhon; Camargo, Pedro H. C.; et al, Applied Catalysis, 2020, 267,

합성회로 10

반응 조건
1.1 Reagents: Piperazine ,  Hydrogen Catalysts: Gold (poly(vinyl alc.) stabilized and carbon supported) Solvents: Ethanol ;  24 h, 6 bar, 80 °C
참조
Piperazine-promoted gold-catalyzed hydrogenation: the influence of capping ligands
Fiorio, Jhonatan L.; Barbosa, Eduardo C. M.; Kikuchi, Danielle K.; Camargo, Pedro H. C.; Rudolph, Matthias; et al, Catalysis Science & Technology, 2020, 10(7), 1996-2003

합성회로 11

반응 조건
1.1 Reagents: Hydrogen Catalysts: Lead ,  Palladium
참조
Compounds with the aroma of green vegetables. V. Unbranched primary Z-alkenols
Vasil'ev, A. A.; Cherkaev, G. V.; Nikitina, M. A., Zhurnal Organicheskoi Khimii, 1993, 29(5), 889-94

합성회로 12

반응 조건
참조
Efficient and regiocontrolled nickel(II)-catalyzed alkylation of 2-alkyl-1,3-dioxep-4-enes by Grignard reagents: a simple route to allylic alcohols
Malanga, Corrado; Menicagli, Rita; Lardicci, Luciano, Gazzetta Chimica Italiana, 1992, 122(1), 45-50

합성회로 13

반응 조건
1.1 Reagents: Sodium borohydride Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: 2-Methyltetrahydrofuran ;  5 min, rt
1.2 Reagents: Water ;  rt
참조
Eco-friendly stereoselective reduction of α,β-unsaturated carbonyl compounds by Er(OTf)3/NaBH4 in 2-MeTHF
Nardi, Monica; Sindona, Giovanni; Costanzo, Paola; Oliverio, Manuela; Procopio, Antonio, Tetrahedron, 2015, 71(7), 1132-1135

합성회로 14

반응 조건
1.1 Reagents: Hydrogen Catalysts: Triethyl phosphite ,  Gold Solvents: Isopropanol ;  30 h, 8 bar, 100 °C
참조
Clean protocol for deoxygenation of epoxides to alkenes via catalytic hydrogenation using gold
Fiorio, Jhonatan L.; Rossi, Liane M., Catalysis Science & Technology, 2021, 11(1), 312-318

합성회로 15

반응 조건
1.1 Reagents: (T-4)-Trioxo(1,1,1-triphenylsilanolato)rhenium
참조
(Trimethylsilyloxy)trioxorhenium
Young, David, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

합성회로 16

반응 조건
참조
Synthesis of regioselectively deuterated cyclopropanes
Duffault, Jean-Marc; Hanoteau, Pascal; Parrilla, Alfredo; Einhorn, Jacques, Synthetic Communications, 1996, 26(17), 3257-3265

합성회로 17

반응 조건
1.1 Reagents: Quinoline ,  Hydrogen Catalysts: Palladium Solvents: Hexane
참조
Palladium catalyzed thiocarbonylation and related reactions of functionally substituted alkenes and alkynes, allenes, and enynes
Xiao, Wen-Jing, 2001, , 62(4),

합성회로 18

반응 조건
참조
On the hydrozirconation of 4,4-dimethyl-2-oxazolines of some α,β-, β,γ- and γ,δ-unsaturated fatty acids
Alvhaell, J.; Gronowitz, S.; Hallberg, A.; Svenson, R., Chemica Scripta, 1984, 24(4-5), 170-7

합성회로 19

반응 조건
1.1 Reagents: Hydrogen Catalysts: Gold (gold(core) supported with CeO2(shell)) Solvents: Toluene ;  15 h, 50 atm, rt
참조
One-step Synthesis of Core-Gold/Shell-Ceria Nanomaterial and Its Catalysis for Highly Selective Semihydrogenation of Alkynes
Mitsudome, Takato; Yamamoto, Masaaki; Maeno, Zen; Mizugaki, Tomoo; Jitsukawa, Koichiro; et al, Journal of the American Chemical Society, 2015, 137(42), 13452-13455

합성회로 20

반응 조건
1.1 Reagents: Hydrogen Catalysts: Quinoline ,  Palladium Solvents: Hexane
참조
Pheromone synthesis. 97. Synthesis of both the enantiomers of invictolide. A pheromone component of the red imported fire ant
Mori, Kenji; Nakazono, Yutaka, Tetrahedron, 1986, 42(23), 6459-64

cis-2-Hexen-1-ol Raw materials

cis-2-Hexen-1-ol Preparation Products

cis-2-Hexen-1-ol 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:928-94-9)cis-2-Hexen-1-ol
A1207466
순결:99%/99%
재다:25ml/100g
가격 ($):174.0/680.0